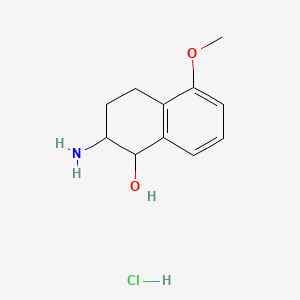

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Description

IUPAC Nomenclature and CAS Registry Number Assignment

The systematic nomenclature of 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic aromatic compounds with multiple substituents. The compound's Chemical Abstracts Service registry number is 118645-18-4, which provides unambiguous identification within chemical databases. The molecular formula is C₁₁H₁₆ClNO₂ with a molecular weight of 229.703 grams per mole, reflecting the addition of hydrochloric acid to form the hydrochloride salt.

The IUPAC name systematically describes the compound's structure by identifying the parent tetrahydronaphthalene ring system and specifying the positions and nature of all substituents. The tetrahydronaphthalene core consists of a benzene ring fused to a cyclohexane ring, where the cyclohexane portion has been partially saturated. The numbering system begins from the saturated ring, with position 1 bearing the hydroxyl group, position 2 containing the amino group, and position 5 on the aromatic ring carrying the methoxy substituent.

When comparing this nomenclature to related compounds in the tetralin family, several structural analogs demonstrate the systematic approach to naming these derivatives. For instance, (S)-2-amino-5-methoxytetralin hydrochloride carries the CAS number 58349-17-0 and differs primarily by lacking the hydroxyl group at position 1. The related compound 5-methoxy-2-aminotetralin has been assigned CAS number 4018-91-1, representing the racemic form without the hydroxyl substituent. These registry numbers allow precise differentiation between closely related structural isomers and stereoisomers.

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 118645-18-4 | C₁₁H₁₆ClNO₂ | 229.703 |

| (S)-2-amino-5-methoxytetralin hydrochloride | 58349-17-0 | C₁₁H₁₆ClNO | 213.7 |

| 5-methoxy-2-aminotetralin | 4018-91-1 | C₁₁H₁₅NO | 177.24 |

| (S)-5-Methoxy-2-aminotetralin | 105086-80-4 | C₁₁H₁₅NO | 177.24 |

Stereochemical Configuration Analysis

The stereochemical complexity of this compound arises from the presence of two chiral centers at positions 1 and 2 of the tetrahydronaphthalene ring system. These asymmetric carbon atoms can exist in different spatial arrangements, leading to multiple possible stereoisomers with distinct biological and chemical properties. The absolute configuration at each chiral center significantly influences the compound's three-dimensional structure and its interactions with biological targets.

Analysis of related tetralin derivatives provides insight into the stereochemical preferences and synthetic approaches for controlling chirality in this compound class. The (S)-enantiomer of 5-methoxy-2-aminotetralin, identified by CAS number 105086-80-4, demonstrates the importance of chirality in this structural family. Research has shown that different enantiomers of aminotetralin derivatives can exhibit dramatically different biological activities, with some enantiomers acting as receptor agonists while their mirror images function as antagonists.

The synthesis of enantiomerically pure aminotetralin derivatives typically involves asymmetric reduction or chiral resolution techniques. Patent literature describes methods for preparing (S)-2-amino-5-methoxytetralin hydrochloride using chiral auxiliaries such as R-(+)-α-phenylethylamine to achieve high enantiomeric excess. The reported yields of approximately 68.7% with 99% purity and 99.9% enantiomeric excess demonstrate the feasibility of producing stereochemically defined materials.

For compounds containing both amino and hydroxyl substituents, such as (1S,2R)-1-hydroxy-2-aminotetralin (CAS 3809-70-9), the stereochemical relationship between adjacent chiral centers becomes particularly important. The relative configuration can be described as either syn or anti, depending on whether the substituents are on the same or opposite faces of the ring system. These configurational differences significantly impact the compound's conformational flexibility and biological activity.

| Stereoisomer | CAS Number | Configuration | Enantiomeric Excess | Biological Activity |

|---|---|---|---|---|

| (S)-5-Methoxy-2-aminotetralin | 105086-80-4 | S at C-2 | >99% | Serotonin receptor agonist |

| (1S,2R)-1-hydroxy-2-aminotetralin | 3809-70-9 | 1S,2R | Not specified | Dopamine receptor activity |

| (R)-5-hydroxy-2-(dipropylamino)tetralin | Not specified | R at C-2 | >95% | Dopamine receptor antagonist |

Comparative Structural Analysis with Tetralin Derivatives

The structural relationship between this compound and other tetralin derivatives reveals important structure-activity relationships within this compound family. The tetralin scaffold serves as a rigid framework that positions functional groups in specific spatial orientations, making it particularly valuable for studying receptor-ligand interactions and designing pharmaceutical agents.

Comparison with 2-aminotetralin (CAS 2954-50-9), the parent compound lacking both methoxy and hydroxyl substituents, highlights the impact of functional group modifications on molecular properties. The basic 2-aminotetralin structure exhibits stimulant properties and acts as a rigid analog of phenylisopropylamine, demonstrating full substitution for dextroamphetamine in animal studies. The addition of methoxy and hydroxyl groups significantly alters these pharmacological properties.

The methoxy substitution at position 5 introduces electron-donating character to the aromatic ring system, which can influence both chemical reactivity and biological interactions. Studies of 8-methoxy-2-aminotetralin (CAS 3880-77-1) demonstrate that the position of methoxy substitution critically affects receptor binding properties. The 5-methoxy substitution pattern appears particularly favorable for interactions with serotonin and dopamine receptor systems.

Hydroxyl substitution at position 1 adds another dimension of structural complexity and potential for hydrogen bonding interactions. Related compounds such as 5-methoxy-1-naphthalenol (CAS 3588-80-5) provide insight into the chemical behavior of hydroxylated aromatic systems. The combination of amino, methoxy, and hydroxyl functional groups creates multiple sites for molecular recognition and drug-target interactions.

The structural comparison extends to more complex derivatives such as 5-methoxy-1-methyl-2-(n-propylamino)tetralin (CAS 85379-09-5), which demonstrates how additional substitution can modulate receptor selectivity. This compound shows preferential action at presynaptic dopamine receptors with specific binding affinities across different receptor subtypes.

| Compound | Key Structural Features | Molecular Weight | Receptor Interactions |

|---|---|---|---|

| 2-Aminotetralin | Basic tetralin + amino | 147.22 | Stimulant properties |

| 5-Methoxy-2-aminotetralin | + methoxy at position 5 | 177.24 | Serotonin/dopamine receptors |

| 8-Methoxy-2-aminotetralin | Methoxy at position 8 | 177.24 | Altered receptor selectivity |

| 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | + hydroxyl at position 1 | 193.24 | Enhanced hydrogen bonding |

Properties

IUPAC Name |

2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13;/h2-4,9,11,13H,5-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZOILABVGLUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Using Chiral Auxiliaries

A widely cited method involves reductive amination of 5-methoxy-2-tetralone with a chiral amine. For instance, R-(+)-α-phenylethylamine serves as a chiral auxiliary to direct the formation of the (S)-enantiomer. The reaction proceeds in dichloromethane with sodium borohydride (NaBH₄) as the reducing agent and acetic acid as a proton source.

Procedure :

-

Step 1 : 5-Methoxy-2-tetralone (1.0 eq) is reacted with R-(+)-α-phenylethylamine (1.2 eq) in dichloromethane at 20–30°C.

-

Step 2 : NaBH₄ (2.0 eq) is added portionwise, followed by acetic acid (6.0 eq) to stabilize intermediates.

-

Step 3 : The mixture is stirred for 2–4 hours, quenched with NaOH, and extracted to isolate the amine intermediate.

-

Step 4 : Hydrochloric acid is added to form the hydrochloride salt, yielding >98% purity.

Optimization :

Catalytic Hydrogenation of Benzyl-Protected Intermediates

A patent-derived approach (CN111393309A) describes a two-step process involving reductive amination followed by hydrogenolysis:

Step 1: Reductive Amination

-

Reactants : (S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde.

-

Conditions : NaBH₄ (2.0 eq) in dichloromethane with acetic acid (6.0 eq) at 20–30°C.

-

Outcome : Compound II is obtained with >98% HPLC purity after NaOH quenching and solvent extraction.

Step 2: Catalytic Hydrogenation

-

Catalyst : 10% palladium on carbon (5% w/w) under 10–20 kg H₂ pressure.

-

Salt Formation : Isopropanol solutions of the free base are treated with concentrated HCl (1.0 eq) to yield the hydrochloride salt (87.1% yield, >98% purity).

Advantages :

-

Scalability : The hydrogenation step efficiently removes benzyl protecting groups without racemization.

-

Purity : Sequential solvent extractions (dichloromethane → isopropanol) reduce impurity carryover.

Oxidation and Cyclization Strategies

Alternative routes from benzosuberone derivatives involve CrO₃-mediated oxidations. For example, 7-methoxy-1-phenyltetralin is oxidized in acetic acid/water to form 6-methoxy-4-phenyl-1-tetralone, a precursor for subsequent amination.

Procedure :

-

Oxidation : CrO₃ (1.5 eq) in AcOH/H₂O at 80°C for 3.5 hours.

-

Amination : The ketone intermediate is treated with ammonium acetate and NaBH₃CN in methanol to introduce the amino group.

Challenges :

-

Side Reactions : Over-oxidation can occur without strict temperature control.

-

Yield : Typical yields range from 50–65%, lower than reductive amination.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

NaBH₄ vs. KBH₄ : Sodium borohydride provides faster reaction kinetics but requires excess acetic acid for protonation. Potassium borohydride offers milder conditions but lower yields (80–85%).

-

Pd/C Loading : 5% w/w Pd/C achieves complete deprotection in 4–6 hours, whereas lower loadings prolong reaction times.

Data Tables: Comparative Synthesis Metrics

Table 1. Yield and Purity Across Methods

Table 2. Solvent and Stoichiometry Optimization

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Pharmaceutical Development

This compound is studied for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that derivatives of tetrahydronaphthalene compounds exhibit activity as potential antidepressants and anxiolytics due to their interactions with neurotransmitter systems.

Synthesis of Active Pharmaceutical Ingredients

The synthetic routes developed for 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride allow for the production of various analogs that may enhance pharmacological profiles. For instance, modifications in the methoxy group can yield compounds with improved efficacy against specific targets in the central nervous system.

Synthetic Methodologies

Research has demonstrated successful synthesis using various reductive agents like sodium borohydride and lithium aluminum hydride under specific reaction conditions (temperature and solvent choice). For example:

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

- CAS Number : 118645-18-4

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.7 g/mol

- Key Features: Contains a tetrahydronaphthalene backbone with substituents at positions 1 (hydroxyl), 2 (amino), and 5 (methoxy). The hydrochloride salt enhances solubility and stability.

Structural Significance :

- The hydroxyl (-OH) and amino (-NH₂) groups enable hydrogen bonding, impacting receptor interactions and solubility.

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with key analogs, emphasizing substituent positions, molecular weight, and functional groups:

Impact of Substituents on Physical and Chemical Properties

- Hydroxyl vs. Amino Group Positioning: Swapping hydroxyl and amino positions (e.g., 1-amino vs. 2-amino) alters hydrogen-bonding capacity and acidity. For example, 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride (CAS 103028-83-7) has reduced lipophilicity compared to the target compound due to altered polarity .

- Steric and Stereochemical Effects : The (2S)-configured analog (CAS 58349-17-0) demonstrates how stereochemistry influences receptor binding. Enantiomers may exhibit divergent pharmacological profiles, a critical consideration in drug design .

Biological Activity

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride (CAS No. 118645-18-4) is a chiral compound characterized by a tetrahydronaphthalene backbone. Its unique structural features, including an amino group and a methoxy group, contribute to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its interactions with various enzymes and receptors, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₆ClNO₂

- Molecular Weight : Approximately 229.7 g/mol

- Structural Features :

- Tetrahydronaphthalene backbone

- Presence of amino and methoxy functional groups

Biological Activity Overview

Research indicates that 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibits significant biological activity through its interactions with various molecular targets. These interactions may lead to modulation of enzyme activities and influence biochemical pathways.

The compound's mechanism of action is primarily attributed to:

- Enzyme Interaction : It has been shown to interact with specific enzymes, potentially influencing their activity.

- Receptor Modulation : The presence of the amino and methoxy groups enhances its ability to bind to various receptors, suggesting potential roles in therapeutic applications.

Anticancer Activity

A study investigated the cytotoxic effects of 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol on cancer cell lines. The results indicated:

- Cell Lines Tested : Jurkat (T-cell leukemia) and A431 (epidermoid carcinoma).

- IC₅₀ Values : The compound demonstrated equipotent activity against both cell lines with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .

Enzyme Inhibition Studies

Another research focused on the inhibition of specific enzymes by this compound:

- Target Enzymes : Protein kinases involved in cell signaling pathways.

- Inhibition Mechanism : Molecular dynamics simulations suggested that the compound interacts with the active sites of these enzymes primarily through hydrophobic contacts .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxy-1-tetralone | Lacks amino group; contains a methoxy group | Precursor in synthesis; limited biological activity |

| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Contains an amino group but lacks tetrahydronaphthalene structure | Exhibits different biological activities |

| 1-Tetralone | Fully saturated version without functional groups | Basic framework for further modifications |

The unique combination of functional groups in 2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol enhances its biological activity compared to structurally similar compounds.

Q & A

Q. What are the primary synthetic routes for 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves sequential functionalization of the tetrahydronaphthalene backbone. Key steps include:

Hydrogenation : Catalytic hydrogenation of naphthalene derivatives to yield the tetralin scaffold.

Amination : Introduction of the amino group via ammonia or amine sources under high pressure and temperature.

Q. What biological activities have been reported for this compound, and what experimental models are used?

- Methodological Answer: Preliminary studies suggest receptor-binding potential (e.g., serotonin or dopamine receptors) due to structural similarity to aminotetralin derivatives. In vitro assays include:

- Radioligand Binding Assays : Competition studies using ³H-labeled receptor ligands in transfected HEK293 cells.

- Enzyme Inhibition : Screening against monoamine oxidases (MAOs) or cytochrome P450 isoforms .

- Cell Viability Assays : MTT assays in neuronal or cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer: Contradictions often arise from:

- Purity Variations : Impurities (e.g., regioisomers) can skew activity. Validate purity via LC-MS and quantify enantiomeric excess (if applicable) using chiral HPLC .

- Assay Conditions : Differences in buffer pH, cell lines, or ligand concentrations affect results. Standardize protocols (e.g., IC₅₀ determination under identical conditions) .

- Metabolic Stability : Assess compound stability in assay media (e.g., liver microsomes) to account for degradation .

Q. What strategies enable enantioselective synthesis of this compound’s stereoisomers?

- Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the amino group .

- Enzymatic Resolution : Lipases or transaminases selectively hydrolyze or aminate specific enantiomers. For example, Candida antarctica lipase B resolves racemic mixtures with >90% ee .

- Chiral HPLC : Preparative-scale separation using cellulose-based chiral columns (e.g., Chiralpak IA) .

Q. How do substituents (e.g., methoxy, fluorine) influence metabolic stability and pharmacokinetics?

- Methodological Answer:

-

Methoxy Group : Enhances lipophilicity and plasma half-life but may reduce hepatic clearance due to steric hindrance of cytochrome P450 enzymes .

-

Fluorine Substitution : Improves metabolic stability by blocking oxidative degradation pathways. Compare with fluorinated analogs (e.g., 5-fluoro derivatives) using in vitro microsomal assays .

-

Pharmacokinetic Profiling : Conduct cassette dosing in rodent models with LC-MS/MS quantification to measure bioavailability and tissue distribution .

- Data Table: Substituent Effects on Stability

| Substituent | Metabolic Half-life (Human Liver Microsomes) | Plasma Protein Binding |

|---|---|---|

| 5-Methoxy | 45–60 min | 85–90% |

| 5-Fluoro | >120 min | 75–80% |

| Unsubstituted | 20–30 min | 60–65% |

Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClFNO | |

| Molecular Weight | 217.67 g/mol | |

| CAS Registry Number | Not explicitly listed | - |

| Chiral Centers | 1 (C-1 and C-2 positions) | |

| Solubility | >50 mg/mL in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.